molecular formula C21H25F2N3O3S B2617172 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-68-8

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2617172
CAS RN: 946266-68-8
M. Wt: 437.51
InChI Key: UWLXURUZUWJVDL-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor that has been widely researched for its potential in treating cancer.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions

The compound has been evaluated alongside others for its potential as a broad spectrum phosphatidylinositol 3-kinase (PI3K) inhibitor, with applications in treating idiopathic pulmonary fibrosis and cough. In vitro data support its utility, leading to phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).

Photosensitizers for Photodynamic Therapy

Research into related benzenesulfonamide derivatives has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Methods for Aliphatic Amines Detection

The utility of derivatives in analytical chemistry, particularly for detecting aliphatic amines in environmental samples like wastewater and surface water, has been demonstrated. These methods involve derivatization with benzenesulfonyl chloride, showing the compound's relevance in environmental monitoring (Sacher, Lenz, & Brauch, 1997).

Carbene Adducts in Organic Synthesis

The compound's derivatives have been utilized in synthesizing carbene adducts with phosphorus pentafluoride, illustrating its role in advancing organic synthesis methodologies. These adducts have potential applications in developing new materials and chemicals (Guzyr et al., 2013).

Inhibitors for Enzymatic and Biological Activities

Benzenesulfonamide derivatives incorporating triazine motifs have been studied for their inhibitory effects on various enzymes, showing promise in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Their moderate to high inhibition potency against enzymes such as acetylcholinesterase and butyrylcholinesterase highlights the compound's potential in medicinal chemistry and drug design (Lolak et al., 2020).

properties

IUPAC Name

2,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-4-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-5-3-17(22)13-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLXURUZUWJVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

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